molecular formula C12H10O4 B11890708 4-Hydroxy-7-methoxy-5-methylnaphthalene-1,2-dione CAS No. 78239-27-7

4-Hydroxy-7-methoxy-5-methylnaphthalene-1,2-dione

Cat. No.: B11890708
CAS No.: 78239-27-7
M. Wt: 218.20 g/mol
InChI Key: RSRZXWGCQDTUHT-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methoxy-5-methylnaphthalene-1,2-dione is a synthetic organic compound belonging to the naphthoquinone family. It is characterized by its unique structure, which includes hydroxyl, methoxy, and methyl groups attached to a naphthalene-1,2-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-methoxy-5-methylnaphthalene-1,2-dione can be achieved through several synthetic routes. One common method involves the condensation of appropriate naphthalene derivatives with suitable reagents under controlled conditions. For instance, the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through Michael-type addition, oxidation, and cyclization can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-methoxy-5-methylnaphthalene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products .

Scientific Research Applications

4-Hydroxy-7-methoxy-5-methylnaphthalene-1,2-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-methoxy-5-methylnaphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. Its effects on molecular targets, such as enzymes and receptors, can lead to various biological outcomes, including inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Hydroxy-7-methoxy-5-methylnaphthalene-1,2-dione include other naphthoquinone derivatives such as menadione (vitamin K3), juglone, and lawsone. These compounds share structural similarities and exhibit comparable chemical and biological properties .

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of hydroxyl, methoxy, and methyl groups in specific positions on the naphthoquinone core can influence its interaction with molecular targets and its overall pharmacological profile .

Properties

CAS No.

78239-27-7

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

4-hydroxy-7-methoxy-5-methylnaphthalene-1,2-dione

InChI

InChI=1S/C12H10O4/c1-6-3-7(16-2)4-8-11(6)9(13)5-10(14)12(8)15/h3-5,13H,1-2H3

InChI Key

RSRZXWGCQDTUHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=CC(=O)C2=O)O)OC

Origin of Product

United States

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